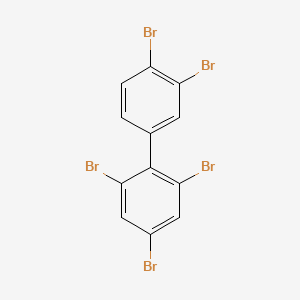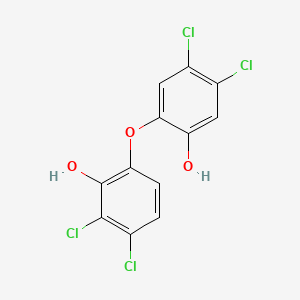
2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol is an organic compound with a complex structure that includes multiple chlorine atoms and hydroxyl groups. This compound is part of the larger family of chlorophenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol typically involves multiple steps, starting from simpler chlorinated phenols. One common method involves the chlorination of phenol derivatives, followed by etherification and further chlorination to achieve the desired structure . The reaction conditions often require the use of chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenol derivatives are treated with chlorinating agents under controlled conditions. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or distillation .
化学反应分析
Types of Reactions
2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH) and ammonia (NH3).
Major Products
The major products formed from these reactions include various chlorinated quinones, hydroxyphenols, and substituted phenols, depending on the reaction conditions and reagents used .
科学研究应用
2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties due to its chlorinated structure.
Industry: Utilized in the production of pesticides, herbicides, and disinfectants.
作用机制
The mechanism of action of 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species (ROS) that damage cellular membranes, proteins, and DNA . It also targets specific enzymes and pathways involved in cellular metabolism, leading to cell death in microorganisms .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar antimicrobial properties but different reactivity due to its distinct substitution pattern.
2,6-Dichlorophenol: Known for its use in the synthesis of herbicides and disinfectants, with a simpler structure compared to 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative used as an oxidizing agent in organic synthesis.
Uniqueness
This compound is unique due to its multiple chlorine substitutions and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
属性
CAS 编号 |
82056-05-1 |
|---|---|
分子式 |
C12H6Cl4O3 |
分子量 |
340.0 g/mol |
IUPAC 名称 |
2,3-dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H6Cl4O3/c13-5-1-2-9(12(18)11(5)16)19-10-4-7(15)6(14)3-8(10)17/h1-4,17-18H |
InChI 键 |
BCPAZQVXDGCYAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C=C2O)Cl)Cl)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


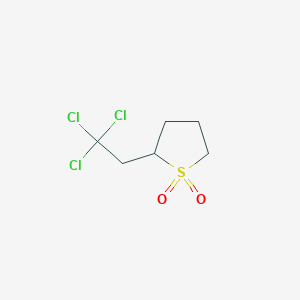
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
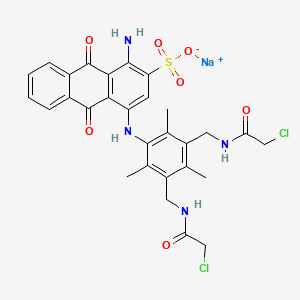
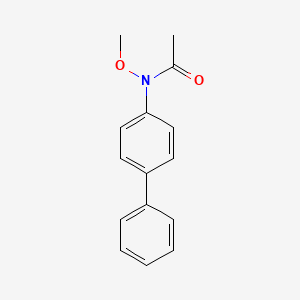

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
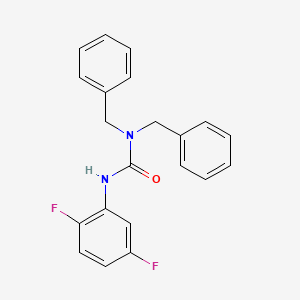
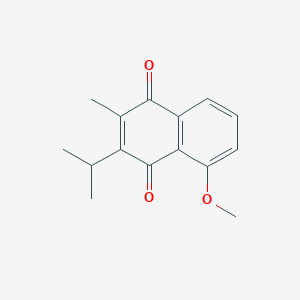

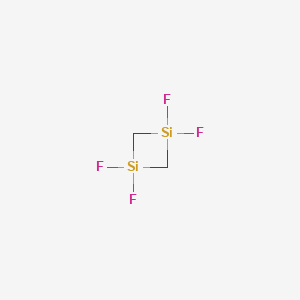
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
